Racemic Mixture vs. Enantiopure Forms: Enables Non-Stereoselective Applications and Resolution Studies
The racemic mixture Boc-DL-allylglycine (CAS 119479-32-2) is the preferred starting material for non-stereoselective transformations and for studies involving the resolution of enantiomers. In contrast, enantiopure Boc-L-allylglycine (CAS 90600-20-7) and Boc-D-allylglycine (CAS 138246-06-7) are specifically required for asymmetric synthesis where chirality must be controlled [1].
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Racemic mixture (1:1 D- and L-enantiomers) |
| Comparator Or Baseline | Boc-L-allylglycine (single L-enantiomer) or Boc-D-allylglycine (single D-enantiomer) |
| Quantified Difference | Not applicable; qualitative distinction |
| Conditions | Based on fundamental stereochemical principles and application in resolution studies [1]. |
Why This Matters
Researchers performing non-stereoselective reactions or those requiring a racemic mixture for resolution studies should prioritize the racemic form to avoid unnecessary cost and complexity associated with enantiopure materials.
- [1] Krishnamurthy, S. Effective synthesis of non-natural cyclic amino acids and proline derivatives by intramolecular cyclization. Doctoral dissertation, Kyushu Institute of Technology, 2015. CiNii Research. https://cir.nii.ac.jp/crid/1910020910733561984. View Source
